Product packaging for 8-aminonaphthalene-2-sulfonamide(Cat. No.:CAS No. 13261-52-4)

8-aminonaphthalene-2-sulfonamide

Cat. No.: B6280911
CAS No.: 13261-52-4
M. Wt: 222.3
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Description

Contextual Significance of Naphthalene-based Sulfonamides in Contemporary Organic Chemistry

Naphthalene (B1677914) sulfonamides constitute a significant class of compounds in medicinal and organic chemistry. ontosight.ai Their rigid bicyclic aromatic core provides a versatile scaffold that can be functionalized to interact with a variety of biological targets. ontosight.ai Researchers have been drawn to this structural motif due to its presence in molecules exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.ainih.gov The sulfonamide group itself is a critical pharmacophore, known to engage in key hydrogen bonding interactions within the active sites of enzymes and receptors. acs.org The combination of the naphthalene ring system and the sulfonamide functional group has led to the development of potent and selective inhibitors for various therapeutic targets. nih.govnih.gov

Overview of Key Research Domains for Structural Analogs

Due to the lack of specific data for 8-aminonaphthalene-2-sulfonamide, further sections on its synthesis, spectroscopic properties, and chemical reactions cannot be accurately and factually generated. The available scientific record primarily documents its precursor, 8-aminonaphthalene-2-sulfonic acid, and other isomeric or substituted derivatives.

Properties

CAS No.

13261-52-4

Molecular Formula

C10H10N2O2S

Molecular Weight

222.3

Purity

95

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 8 Aminonaphthalene 2 Sulfonamide

Established Synthetic Routes to 8-Aminonaphthalene-2-sulfonamide

Traditional synthetic strategies for this compound and its precursors, aminonaphthalenesulfonic acids, often rely on multi-step sequences involving electrophilic aromatic substitution and subsequent functional group interconversions.

Direct Sulfonylation and Amination Pathways

Direct pathways for the synthesis of this compound are challenging due to the difficulty in controlling the regioselectivity of both the sulfonation and amination steps on the naphthalene (B1677914) ring. Electrophilic aromatic substitution reactions on unsubstituted naphthalene tend to yield a mixture of isomers. For instance, the sulfonation of naphthalene can lead to both naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid, with the product ratio being dependent on reaction conditions. wikipedia.org Similarly, direct amination is not a straightforward process.

However, if one of the functional groups is already present, it can direct the position of the incoming group. For example, the sulfonation of 1-aminonaphthalene (also known as α-naphthylamine) can yield various isomeric aminonaphthalenesulfonic acids. wikipedia.org The specific isomer obtained is influenced by factors such as the sulfonating agent, reaction temperature, and time. To obtain the 8-amino-2-sulfonic acid substitution pattern, a carefully controlled process would be necessary, though this is not a commonly reported direct route.

Multi-Step Synthesis from Naphthalene Precursors

A more controlled and common approach involves a multi-step synthesis starting from a pre-functionalized naphthalene derivative. A plausible and established route to obtain aminonaphthalenesulfonic acids, which are precursors to the final sulfonamide, is through the amination of hydroxynaphthalenesulfonic acids via the Bucherer reaction . wikipedia.orgorganicreactions.org

The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of ammonia (B1221849) and a sulfite (B76179) or bisulfite. wikipedia.orgorganicreactions.org This reaction is a cornerstone in the industrial synthesis of dye precursors. wikipedia.org

A potential multi-step pathway to an 8-aminonaphthalene-2-sulfonic acid derivative could be conceptualized as follows:

Sulfonation of a Naphthol: Starting with a suitable naphthol, sulfonation is carried out. For instance, the sulfonation of 2-naphthol (B1666908) can lead to a mixture of products, including 2-hydroxynaphthalene-6-sulfonic acid (Schaeffer's acid) and 2-hydroxynaphthalene-8-sulfonic acid. google.com Achieving the desired 2-sulfonic acid substitution on an 8-hydroxynaphthalene precursor would be a key step.

Bucherer Reaction: The resulting hydroxynaphthalenesulfonic acid can then be subjected to the Bucherer reaction. For example, 2-hydroxynaphthalene-1-sulfonic acid is converted to 2-aminonaphthalene-1-sulfonic acid (Tobias acid) using this method. wikipedia.org Similarly, treating an 8-hydroxynaphthalene-2-sulfonic acid intermediate with ammonia and sodium bisulfite would yield 8-aminonaphthalene-2-sulfonic acid. wikipedia.org

Conversion to Sulfonamide: The final step would be the conversion of the sulfonic acid group into a sulfonamide. This is typically achieved by first converting the sulfonic acid to a sulfonyl chloride, for example, by treatment with thionyl chloride or phosphorus pentachloride. The resulting sulfonyl chloride is then reacted with ammonia to form the sulfonamide.

An alternative multi-step approach could involve the reduction of a corresponding nitronaphthalenesulfonic acid. For example, 1-aminonaphthalene-5-sulfonic acid is prepared by the reduction of 1-nitronaphthalene-5-sulfonic acid. wikipedia.org A similar strategy could be envisioned for the 8-amino-2-sulfonic acid isomer, provided a viable route to the starting nitro-substituted sulfonic acid exists.

Advanced Methodologies for Sulfonamide Moiety Construction

Recent advances in organic synthesis have introduced more efficient and greener methods for the construction of the sulfonamide functional group. While not always specific to this compound, these methodologies could be adapted for its synthesis or the synthesis of its derivatives.

Transition-Metal-Catalyzed Approaches (e.g., C-H Activation, S-N Coupling)

Transition-metal catalysis has become a powerful tool for forming C-N and S-N bonds, which are crucial for sulfonamide synthesis.

C-H Activation/Amination: Direct C-H amination of aromatic compounds is an attractive strategy as it avoids the need for pre-functionalized starting materials. acs.org Transition metals like palladium, rhodium, and iridium can catalyze the direct introduction of an amino or amido group onto an aromatic C-H bond. researchgate.netepa.govchempedia.info For instance, a naphthalene derivative already bearing a sulfonamide group could potentially undergo directed C-H amination at the 8-position. Conversely, an 8-aminonaphthalene derivative could be subjected to C-H sulfonamidation. The regioselectivity of these reactions is often controlled by a directing group on the substrate that coordinates to the metal catalyst. researchgate.netnih.gov

S-N Coupling: The formation of the sulfur-nitrogen bond is the key step in sulfonamide synthesis. Transition-metal-catalyzed cross-coupling reactions have been developed for this purpose. lobachemie.comacs.org For example, palladium-catalyzed coupling of aryl halides or triflates with sulfonamides or their precursors can be an effective method. A synthetic strategy could involve the coupling of an 8-aminonaphthalene derivative bearing a halide at the 2-position with a sulfonamide source, or the coupling of a 2-halonaphthalene-8-amine with a source of the -SO2NH2 group. Copper-catalyzed Ullmann-type reactions are also employed for S-N bond formation. acs.orgresearchgate.net

Catalytic Approach Description Potential Application for this compound
C-H Activation/Amination Direct functionalization of a C-H bond with an amine or amide source, catalyzed by transition metals (e.g., Pd, Rh, Ir). researchgate.netepa.govchempedia.infoIntroduction of the amino group at the C8 position of a naphthalene-2-sulfonamide (B74022) derivative, or vice versa.
S-N Coupling Formation of the sulfonamide bond via cross-coupling of an aryl halide/triflate with a sulfonamide or a sulfur dioxide surrogate and an amine. lobachemie.comCoupling of 2-halo-8-aminonaphthalene with a sulfonamide source, or 8-amino-2-halonaphthalene with an amine and SO2 source.

Green Chemistry Principles in Sulfonamide Synthesis (e.g., Microwave-Assisted, Electrochemical Methods)

In line with the principles of green chemistry, methods that reduce waste, energy consumption, and the use of hazardous reagents are increasingly being developed for sulfonamide synthesis.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating. acs.org The synthesis of sulfonamides from sulfonic acids or sulfonyl chlorides and amines has been shown to be efficiently promoted by microwaves. acs.org A microwave-assisted Bucherer reaction or the final amination of the sulfonyl chloride could potentially streamline the synthesis of this compound. For example, a microwave-assisted copper-catalyzed Ullmann reaction has been developed for the synthesis of 8-anilinonaphthalene-1-sulfonic acid derivatives. acs.orgresearchgate.net

Electrochemical Methods: Electrosynthesis offers a green alternative to traditional chemical oxidants and reductants, using electricity to drive reactions. nih.gov Electrochemical methods for sulfonamide synthesis have emerged, such as the oxidative coupling of thiols and amines or the direct electrochemical synthesis from arenes, sulfur dioxide, and amines. wikipedia.org These methods operate under mild conditions and can exhibit high functional group tolerance. Applying such a method to a naphthalene precursor could provide a direct and environmentally benign route to the target sulfonamide.

Green Chemistry Method Description Potential Advantage for Synthesis
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reaction rates. acs.orgReduced reaction times, potentially higher yields, and fewer byproducts.
Electrochemical Synthesis Use of electricity to drive the formation of the sulfonamide bond. nih.govAvoids stoichiometric chemical oxidants/reductants, mild reaction conditions, and potential for high atom economy.

Oxidative Coupling and Functional Group Transformation Strategies

Oxidative Coupling: Recent methods involve the oxidative coupling of readily available starting materials like thiols and amines to form sulfonamides. wikipedia.org These reactions are often driven by electrochemical means or chemical oxidants. This approach streamlines the synthesis by forming the S-N bond directly without the need for pre-activated species like sulfonyl chlorides.

Functional Group Transformation: The sulfonamide group, once formed, can be considered a versatile functional group for further derivatization. google.com Conversely, other sulfur-containing functional groups can be transformed into sulfonamides. For example, sulfinates can be converted to sulfonamides. A strategy could involve the introduction of a sulfinate group onto the naphthalene ring, followed by its conversion to the sulfonamide. Recent developments have also shown that primary sulfonamides can be activated and converted into other functional groups, highlighting the synthetic utility of the sulfonamide moiety. organicreactions.org

Regioselective Functionalization of this compound

The structure of this compound offers multiple sites for chemical modification, including the amino group, the sulfonamide moiety, and the naphthalene ring. This allows for regioselective functionalization, a key strategy in the synthesis of new derivatives with specific chemical and physical properties.

Derivatization at the Amino Group (e.g., Acylation, Alkylation, Schiff Base Formation)

The primary amino group (-NH2) at the 8-position is a highly reactive and versatile site for derivatization.

Acylation The amino group can be readily acylated to form amides. This is a common strategy to introduce a variety of substituents.

Alkylation Alkylation of the amino group is another method to introduce new functional groups. For instance, N-alkylation of sulfonamides can be achieved using a manganese(I) pincer complex as a catalyst in a borrowing hydrogen approach. organic-chemistry.org

Schiff Base Formation The reaction of the primary amino group with an aldehyde or ketone results in the formation of a Schiff base, also known as an imine. nih.govyoutube.com These reactions are often reversible and can be used to introduce a wide variety of substituents. nih.gov Schiff bases derived from sulfonamides have been synthesized and characterized for their potential biological activities. doi.orgresearchgate.net The formation of the imine group (H–C=N) is a key feature of these compounds. nih.gov For example, Schiff bases have been formed from the reaction of 8-aminoquinoline (B160924) with 2-hydroxy naphthaldehyde or ortho-vanillin. nih.gov

Table 1: Examples of Derivatization at the Amino Group

Reaction Type Reagents Product Type
Acylation Acid chlorides, Anhydrides Amides
Alkylation Alcohols Secondary or Tertiary Amines
Schiff Base Formation Aldehydes, Ketones Imines (Schiff Bases)

Modifications at the Sulfonamide Nitrogen and Sulfur Centers

The sulfonamide group (-SO2NH2) provides further opportunities for derivatization.

Modifications at the sulfonamide nitrogen can be achieved, and N-substituted sulfonamides are common targets in medicinal chemistry. nih.gov The synthesis of sulfonamides can be achieved through the alkylation or arylation of primary sulfonamides. organic-chemistry.org For instance, the Chan-Lam coupling reaction is a method for the arylation of sulfonamides. organic-chemistry.org Additionally, a method for the N-methylation of sulfonamides using methanol (B129727) in the presence of a ruthenium catalyst has been reported. organic-chemistry.org

Direct modifications at the sulfur center are less common but can be important for creating specific analogs. The synthesis of diverse cyclic sulfonamides has been explored through a "branching-folding" synthetic strategy. nih.gov

Table 2: Examples of Modifications at the Sulfonamide Moiety

Modification Site Reaction Type Reagents/Catalysts Product Feature
Sulfonamide Nitrogen N-Alkylation Alcohols, Mn(I) or Ru catalysts N-Alkyl Sulfonamides
Sulfonamide Nitrogen N-Arylation - N-Aryl Sulfonamides
Sulfur and Nitrogen Cyclization Various annulation and ring-expansion reactions Cyclic Sulfonamides

Naphthalene Ring Substitution and Scaffold Diversification

The naphthalene ring itself can be functionalized, and the existing amino and sulfonamide groups direct the position of new substituents. The development of regioselective methods for the functionalization of naphthalene derivatives is an active area of research. researchgate.net

The amino group is an activating group and directs electrophilic substitution to the ortho and para positions, while the sulfonamide group is a deactivating group, directing to the meta position. The regioselectivity of these reactions can be difficult to control. researchgate.net Palladium-catalyzed C-H functionalization is a modern approach to achieve regioselectivity. researchgate.net

Scaffold diversification involves making more significant changes to the naphthalene core to access a wider range of chemical structures. nih.govnih.gov This can involve synthesizing the scaffold from different starting materials or using reactions that modify the ring system itself. One study focused on replacing the naphthalene scaffold in a class of bioactive compounds to explore new chemical space. nih.gov

Table 3: Strategies for Naphthalene Ring and Scaffold Modification

Strategy Approach Key Aspect
Ring Substitution Electrophilic Aromatic Substitution Control of regioselectivity based on directing groups
Ring Substitution Transition-Metal Catalyzed C-H Functionalization Site-selective introduction of new functional groups
Scaffold Diversification Synthesis from alternative precursors Access to a broader range of core structures
Scaffold Diversification "Branching-Folding" Synthesis Creation of diverse cyclic sulfonamide scaffolds

Spectroscopic and Structural Characterization Methodologies in Research on 8 Aminonaphthalene 2 Sulfonamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Primary Structural Elucidation

One-dimensional ¹H and ¹³C NMR are the foundational techniques for determining the primary structure of 8-aminonaphthalene-2-sulfonamide.

¹H NMR: In studies of sulfonamide derivatives, the aromatic protons typically appear in the region of 6.51–7.70 ppm. rsc.org The protons of the primary amine group (–NH₂) in compounds structurally related to this compound show singlet peaks around 5.92 ppm to 5.97 ppm. rsc.org The proton of the sulfonamide group (–SO₂NH–) itself can be observed as a singlet peak in the range of 8.78 to 10.15 ppm. rsc.org

¹³C NMR: The aromatic carbons in sulfonamide derivatives exhibit signals in a broad range, typically between 111.83 and 160.11 ppm. rsc.org These spectra are crucial for confirming the carbon framework of the naphthalene (B1677914) ring system.

A study on related aminonaphthoquinone derivatives provided detailed assignments of ¹H and ¹³C signals, demonstrating the power of these techniques in distinguishing between different isomers and substitution patterns. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Sulfonamide Derivatives

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic Protons 6.51 - 7.70 rsc.org 111.83 - 160.11 rsc.org
Amine (–NH₂) 5.92 - 5.97 rsc.org -

Note: The chemical shifts are indicative and can vary based on the solvent and the specific molecular structure.

Multidimensional NMR Techniques (e.g., COSY, HMQC, NOESY) for Conformational and Connectivity Analysis

While 1D NMR provides information about the types of protons and carbons present, 2D NMR techniques are essential for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons in the molecular structure. It is instrumental in tracing the connectivity of the protons around the naphthalene ring. youtube.comyoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with the signals of directly attached carbons. youtube.com This is a powerful method for unambiguously assigning carbon signals based on the assignments of their attached protons. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. youtube.com This is particularly useful for determining the three-dimensional conformation of the molecule. For instance, it can reveal spatial relationships between the amino group and protons on the naphthalene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.govnih.gov This capability is crucial for confirming the molecular formula of this compound and for identifying unknown impurities or metabolites with a high degree of confidence. olonspa.com The high resolving power of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry for Derivatized Biomolecules

MALDI-TOF is a soft ionization technique that is particularly well-suited for the analysis of large and fragile molecules, such as derivatized biomolecules. In the context of research involving this compound, this technique becomes relevant when the compound is used as a fluorescent label for other molecules, such as glycans. A study demonstrated a method for the MALDI-TOF analysis of N-glycans labeled with a related compound, 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS). nih.gov This approach allowed for the sensitive detection and mass determination of the labeled biomolecules. nih.gov Derivatization with a charged tag can significantly improve the sensitivity of MALDI-TOF analysis for small molecules. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopic Investigations

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule.

In the analysis of sulfonamides, FT-IR is used to identify characteristic vibrational modes. For a compound like this compound, key expected absorptions include:

N-H stretching: The amino group (–NH₂) will show characteristic stretching vibrations. In related primary amines, these appear as doublet bands, for example, at 3383 and 3261 cm⁻¹. ripublication.com

S=O stretching: The sulfonyl group (–SO₂) exhibits strong asymmetric and symmetric stretching bands. These are typically observed around 1334–1313 cm⁻¹ (asymmetric) and 1159–1143 cm⁻¹ (symmetric). rsc.orgripublication.com

S-N stretching: The stretching vibration of the sulfur-nitrogen bond in sulfonamides can be observed in the region of 914–895 cm⁻¹. rsc.org

C=C stretching: Aromatic C=C stretching vibrations from the naphthalene ring are expected in the 1594–1489 cm⁻¹ region. rsc.org

Table 2: Characteristic FT-IR Absorption Frequencies for Sulfonamides

Functional Group Vibrational Mode Frequency Range (cm⁻¹)
Amine (–NH₂) Stretching 3383 - 3261 ripublication.com
Sulfonyl (–SO₂) Asymmetric Stretching 1334 - 1313 rsc.orgripublication.com
Sulfonyl (–SO₂) Symmetric Stretching 1159 - 1143 rsc.orgripublication.com
Sulfonamide (S–N) Stretching 914 - 895 rsc.org

These spectroscopic and structural characterization methodologies provide a comprehensive toolkit for the detailed analysis of this compound, enabling researchers to confirm its identity, elucidate its structure, and understand its chemical properties with a high degree of certainty.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Studies

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission, is a fundamental tool for investigating the electronic transitions and photophysical properties of fluorescent molecules. For a compound like this compound, these studies would provide insight into its ground and excited state behavior, which is crucial for applications in sensing and materials science. However, specific studies detailing these properties for this compound are not available in the reviewed literature.

The analysis of absorption (λabs) and emission (λem) maxima provides information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These values are highly sensitive to the molecular structure and the solvent environment. For derivatives of naphthalenesulfonic acid, fluorescence is often environmentally sensitive. fishersci.com

Data Table: Absorption and Emission Maxima for this compound

Solvent Absorption Maxima (λabs, nm) Emission Maxima (λem, nm)

A literature search did not yield specific experimental data for the absorption and emission maxima of this compound in various solvents.

Fluorescence quantum yield (ΦF) and lifetime (τF) are critical parameters that quantify the efficiency and dynamics of the fluorescence process. The quantum yield represents the ratio of photons emitted to photons absorbed, while the lifetime describes the average time the molecule spends in the excited state before returning to the ground state. These properties are essential for evaluating the performance of a fluorophore.

Data Table: Photophysical Properties of this compound

Solvent Quantum Yield (ΦF) Fluorescence Lifetime (τF, ns)

No published studies were found that report the fluorescence quantum yield or lifetime for this compound.

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Such an analysis would provide invaluable information on the bond lengths, bond angles, and conformation of the this compound molecule, as well as how these molecules pack together in the solid state.

A single-crystal X-ray diffraction study would yield the exact molecular geometry of this compound. This includes the planarity of the naphthalene core and the orientation of the amino and sulfonamide functional groups. This structural information is fundamental to understanding its chemical reactivity and intermolecular interactions.

No crystallographic information file (CIF) or published crystal structure was found for this compound in the Cambridge Structural Database (CSD) or other scientific literature.

In the solid state, the amino (-NH2) and sulfonamide (-SO2NH2) groups are capable of acting as both hydrogen-bond donors and acceptors. An analysis of the crystal structure would reveal the specific hydrogen-bonding networks and recurring supramolecular synthons that govern the crystal packing. These interactions are critical in crystal engineering and understanding the physical properties of the solid material. For many sulfonamides, hydrogen bonding plays a crucial role in their crystal lattice stability. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify and analyze the nature and extent of different contacts, such as H···H, O···H, and C···H interactions. nih.govfishersci.ca This analysis provides a detailed fingerprint of the crystal packing environment.

As no crystal structure has been reported for this compound, a Hirshfeld surface analysis cannot be performed.

Computational and Theoretical Investigations of 8 Aminonaphthalene 2 Sulfonamide

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which dictate its reactivity, stability, and spectroscopic behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. bohrium.com For compounds in the naphthalene (B1677914) and sulfonamide families, DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. bohrium.commdpi.com These studies involve analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. For naphthalene derivatives, DFT studies have revealed that the introduction of activating or deactivating groups significantly influences the electronic properties and aromaticity of the rings. bohrium.com

Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, provides further details on charge distribution, hybridization, and the delocalization of electron density through intramolecular interactions, such as those within the sulfonamide framework. mdpi.com Such analyses can quantify the stabilization energies associated with these electronic interactions. mdpi.com

Table 1: Representative Data from DFT and NBO Analysis of Aromatic Sulfonamides This table presents illustrative data typical for this class of compounds, as detailed studies specific to 8-aminonaphthalene-2-sulfonamide are not publicly available.

ParameterTypical Value/ObservationSignificance
HOMO-LUMO Gap (ΔE) Varies based on substituentsIndicates chemical reactivity and electronic excitation energy.
NBO Analysis Delocalization of charge in the sulfonamide groupReveals intramolecular hydrogen bonding and electronic stabilization. mdpi.com
Vibrational Frequencies Calculated IR spectraHelps in the assignment of experimental spectroscopic data. bohrium.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) maps are valuable tools derived from quantum chemical calculations that visualize the charge distribution across a molecule. The MEP map illustrates regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). For a molecule like this compound, the MEP map would identify the negatively charged oxygen atoms of the sulfonamide group and the nitrogen of the amino group as potential sites for electrophilic attack and hydrogen bond donation. Conversely, the hydrogen atoms of the amino and sulfonamide groups would appear as electropositive regions, indicating their role as hydrogen bond donors. This mapping is crucial for predicting how the molecule will interact with biological receptors, such as the active sites of enzymes. researchgate.net

Molecular Dynamics and Conformation Analysis

While quantum calculations often focus on static molecules, Molecular Dynamics (MD) simulations provide insights into the conformational flexibility and dynamic behavior of molecules over time. For sulfonamide derivatives, MD simulations can be used to explore the rotational freedom around single bonds, such as the bond connecting the naphthalene core to the sulfonamide group. nih.gov These simulations help identify the most stable low-energy conformations of the molecule in different environments (e.g., in a vacuum, in water, or within a protein binding pocket). Understanding the conformational landscape is essential, as the specific three-dimensional shape a molecule adopts is critical for its ability to bind to a biological target. nih.govmdpi.com Aromatic sulfonamides are known to exhibit conformational preferences that can influence their biological activity. mdpi.com

Molecular Modeling and Docking Studies for Receptor Interactions (e.g., Enzyme Active Sites, Host-Guest Systems)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). researchgate.net This method is central to drug discovery for predicting binding affinity and understanding the mechanism of action. frontiersin.org

Sulfonamide derivatives have been extensively studied using docking simulations against various enzyme targets. For example, they are known inhibitors of carbonic anhydrases, where the sulfonamide moiety coordinates with a zinc ion in the enzyme's active site. nih.govekb.eg Docking studies reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. ekb.eg In studies of other sulfonamides, key interactions have been identified with residues in the active sites of targets like tubulin, cyclooxygenase (COX), and urease. nih.govfrontiersin.org

Beyond enzyme inhibition, computational methods are also used to study host-guest interactions. Naphthalene sulfonates, such as 8-anilinonaphthalene-1-sulfonic acid (ANS), a structurally related fluorescent probe, are classic guests for macrocyclic hosts like cyclodextrins. ias.ac.inresearchgate.net Computational modeling can elucidate how these guest molecules fit within the host's cavity, driven by hydrophobic and van der Waals interactions, which is crucial for applications in drug delivery and sensing. nih.gov

Table 2: Summary of Molecular Docking Targets for Sulfonamide-Based Compounds This table compiles data from studies on various sulfonamide derivatives to illustrate the application of docking studies.

Enzyme/Receptor TargetKey Interacting Residues (Examples)Type of InteractionReference
Carbonic Anhydrase IX His68, Gln71, Gln92, Thr200, Pro202Hydrogen bonds, coordination with Zn²⁺ mdpi.comekb.eg
Tubulin (Colchicine Site) Cys241, Leu248, Ala316Hydrogen bonds, hydrophobic interactions nih.gov
Cyclooxygenase-2 (COX-2) Arg106, Tyr101Hydrogen bonds, Pi-Cation/Pi-Sulfur interactions frontiersin.org
Urease Ni ions in the active siteCoordination, hydrogen bonds frontiersin.org

Structure-Activity Relationship (SAR) Derivations via Computational Approaches

Computational methods are instrumental in developing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. researchgate.net By comparing the computed properties and docking scores of a series of related compounds with their experimentally measured activities, researchers can deduce which structural features are essential for function. nih.gov For sulfonamides, SAR studies have shown that substitutions on the N1 nitrogen of the sulfonamide group and on the aromatic ring system significantly impact antibacterial or enzyme-inhibitory potency. youtube.com Computational SAR helps rationalize these observations by showing, for instance, how a particular substituent might improve binding by forming an additional hydrogen bond or by having a more favorable electronic profile. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that goes a step beyond qualitative SAR by creating mathematical models to predict the biological activity of compounds. sysrevpharm.org These models correlate variations in the physicochemical properties of molecules, represented by numerical values called "descriptors," with their observed biological activities. nih.govnih.gov

For a series of sulfonamide derivatives, a QSAR model might be built to predict their inhibitory concentration (IC₅₀) against a specific enzyme. nih.gov The process involves calculating a wide range of molecular descriptors (e.g., molecular weight, logP, electronic properties, and 3D shape descriptors) for each compound in a training set. mdpi.com Statistical methods, such as multiple linear regression, are then used to generate an equation that links a subset of these descriptors to the activity. chemrxiv.org

A robust QSAR model, validated with a separate test set of compounds, can be a powerful predictive tool. nih.govmdpi.com It can be used to estimate the activity of newly designed, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and experimental testing. This significantly accelerates the drug discovery process. chemrxiv.org

Table 3: Common Descriptors and Statistical Metrics in QSAR Models

CategoryExamplesDescription
Molecular Descriptors logP, Molar Refractivity, Dipole Moment, Topological Indices (2D), Shape Descriptors (3D)Numerical values representing the physicochemical, electronic, or structural properties of a molecule. mdpi.com
Statistical Metrics R² (Coefficient of Determination), Q² (Cross-validated R²)R² measures how well the model fits the training data. Q² assesses the model's predictive power on new data. nih.govmdpi.com

Predicting Ligand-Target Binding Affinity for Research Applications

The primary computational method employed for predicting ligand-target binding affinity is molecular docking. This technique simulates the binding process by positioning a ligand into the active site of a target protein and estimating the strength of the interaction, typically expressed as a binding energy or docking score. A lower (more negative) binding energy generally indicates a more favorable and stable interaction.

For instance, molecular docking studies on sulfonamide derivatives have been instrumental in identifying potential inhibitors for various enzymes. In one such study, novel sulfonamide derivatives were docked against dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate synthesis pathway of bacteria like Escherichia coli. This enzyme is a known target for sulfonamide antibiotics. The computational analysis helps to understand the structural basis for the observed antibacterial activity by examining the binding conformations and interactions within the enzyme's active site.

Similarly, research on other naphthalene-containing compounds, such as 1,8-naphthalimide-arylsulfonyl derivatives, has utilized molecular docking to predict their binding affinity to targets like carbonic anhydrase IX (CAIX), which is overexpressed in some cancer cells. mdpi.com These studies reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target protein. mdpi.com

The process of predicting ligand-target binding affinity through molecular docking typically involves the following steps:

Preparation of the Ligand and Receptor: The three-dimensional structure of the ligand (e.g., this compound) is generated and its energy is minimized to obtain a stable conformation. The 3D structure of the target protein is usually obtained from a public repository like the Protein Data Bank (PDB).

Grid Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.

Docking Simulation: The docking software systematically explores different orientations and conformations of the ligand within the defined active site, calculating the binding energy for each pose.

Scoring and Analysis: The resulting poses are ranked based on their docking scores. The pose with the lowest binding energy is often considered the most likely binding mode. This predicted complex is then analyzed to identify key molecular interactions.

To illustrate the type of data generated from such computational studies, the following table presents findings from a molecular docking study of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives with Carbonic Anhydrase IX. It is important to note that this data is for related compounds and not for this compound itself.

CompoundTarget ProteinBinding Affinity (kcal/mol)Interacting Residues
SA1Carbonic Anhydrase IX-7.39Arg6, Trp9, Val130, Asn66, Arg64
SA2Carbonic Anhydrase IX-8.39His68, Gln71, Gly71, Leu91, Gln92
SA3Carbonic Anhydrase IX-7.92Ala128, Thr200, Thr201, Pro202
SA4Carbonic Anhydrase IX-8.04Arg6, Trp9, Val130, Asn66, Arg64
SA5Carbonic Anhydrase IX-7.95His68, Gln71, Gly71, Leu91, Gln92
SA6Carbonic Anhydrase IX-7.65Ala128, Thr200, Thr201, Pro202
SA7Carbonic Anhydrase IX-8.61Arg6, Trp9, Val130, Asn66, Arg64
Data adapted from a study on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives. mdpi.com

Further computational analyses, such as molecular dynamics (MD) simulations, can be employed to refine the docking results and provide a more dynamic picture of the ligand-receptor interactions over time. These simulations can help to assess the stability of the predicted binding mode and provide a more accurate estimation of the binding free energy.

Future Directions and Emerging Research Avenues for 8 Aminonaphthalene 2 Sulfonamide Research

Innovation in Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic pathways for valuable chemical compounds, and 8-aminonaphthalene-2-sulfonamide is no exception. Future research will likely focus on creating more environmentally friendly and efficient methods for its synthesis. This includes the exploration of water as a solvent, the use of catalysts to improve reaction efficiency and reduce waste, and the development of one-pot synthesis procedures to minimize separation and purification steps. The goal is to design synthetic routes that are not only economically viable but also minimize the environmental impact, a critical consideration for the large-scale production of any chemical.

Integration into Advanced Sensing Platforms and Biosensor Technologies

The inherent fluorescent properties of the naphthalene (B1677914) core, combined with the reactive nature of the amino and sulfonamide groups, make this compound a promising scaffold for the development of advanced sensors. Researchers are expected to increasingly incorporate this and related structures into fluorescent probes and biosensors for the detection of a wide range of analytes. For instance, derivatives of sulfonamide-containing naphthalimides have already been synthesized and shown to act as fluorescent imaging probes in tumor cells. nih.gov These probes can be designed to exhibit changes in their fluorescence upon binding to specific ions, molecules, or biomolecules, enabling their use in medical diagnostics, environmental monitoring, and industrial process control. Future work will likely focus on enhancing the selectivity and sensitivity of these sensors, as well as developing multiplexed sensing platforms capable of detecting multiple targets simultaneously. The development of reactivity-based fluorescent chemosensors, such as those based on amino-1,8-naphthalimide, for detecting hazardous substances is another promising avenue. rsc.org

Application of Machine Learning and AI in Predictive Compound Design

The integration of machine learning (ML) and artificial intelligence (AI) into the chemical sciences offers a powerful tool for accelerating the discovery and optimization of new functional molecules. In the context of this compound, AI and ML algorithms can be trained on existing data to predict the properties of novel derivatives. This can include predicting their fluorescent properties, binding affinities for specific targets, or their potential as building blocks for functional materials. By using computational models to screen virtual libraries of compounds, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources. This predictive approach will be invaluable for designing next-generation materials and probes based on the this compound framework.

Exploration of Self-Assembled Systems and Supramolecular Architectures

The ability of molecules to spontaneously organize into well-defined, functional structures through self-assembly is a cornerstone of supramolecular chemistry. The planar aromatic nature of the naphthalene core and the potential for hydrogen bonding through the amino and sulfonamide groups make this compound an interesting candidate for the construction of self-assembled systems. Future research is anticipated to explore how derivatives of this compound can be designed to form complex supramolecular architectures, such as nanofibers, vesicles, and gels. These organized structures can exhibit emergent properties that are not present in the individual molecules. For example, the controlled two-dimensional assembly of functional molecules can be achieved using supramolecular scaffolds, leading to materials with unique electronic or photophysical properties. nih.gov The study of core-substituted naphthalene-diimides also provides insights into how modifications to the naphthalene core can direct supramolecular assembly. researchgate.net The principles learned from the self-assembly of other systems, such as peptides and lipids, can also inform the design of novel materials based on naphthalenesulfonamides. mdpi.commdpi.comnih.gov

Expansion of Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The full potential of this compound will be realized through a concerted effort that bridges the traditional boundaries between scientific disciplines. The development of new biosensors, for example, requires a deep understanding of both the chemistry of the probe molecule and the biological system in which it will be used. nih.gov Similarly, the creation of novel functional materials based on self-assembly necessitates a combination of chemical synthesis, materials characterization, and theoretical modeling. Future research will see increased collaboration between chemists, biologists, materials scientists, and engineers to explore the applications of this compound in areas such as targeted drug delivery, advanced imaging, and the development of "smart" materials that can respond to their environment. This interdisciplinary approach will be crucial for translating fundamental research into real-world technologies.

Q & A

Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies involving this compound?

  • Methodological Answer : Nonlinear regression (e.g., log-logistic models) calculates EC₅₀ values. Outliers are identified via Grubbs' test, and reproducibility is assessed using coefficient of variation (CV) across triplicate assays .

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